2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

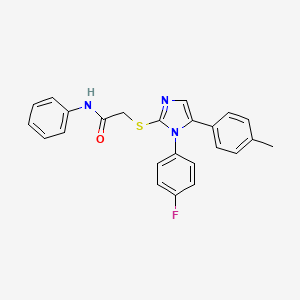

This compound features a 1H-imidazole core substituted at positions 1 and 5 with 4-fluorophenyl and p-tolyl groups, respectively. A thioether linkage connects the imidazole to an N-phenylacetamide moiety.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3OS/c1-17-7-9-18(10-8-17)22-15-26-24(28(22)21-13-11-19(25)12-14-21)30-16-23(29)27-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERXQNLPDXZVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves a multi-step process:

Formation of Imidazole Core: : The imidazole core can be synthesized by a condensation reaction between a 1,4-dicarbonyl compound and an amine, followed by cyclization.

Introduction of Fluorophenyl Group: : The fluorophenyl group is introduced via an electrophilic aromatic substitution reaction, often using a fluorophenyl halide and a suitable nucleophile.

Attachment of Tolyl Group: : The tolyl group is attached through a Friedel-Crafts alkylation reaction.

Thioether Formation: : This step involves the reaction of the imidazole derivative with a thiol to form the thioether linkage.

Acylation: : Finally, the product is acylated with phenylacetic acid to yield this compound.

Industrial Production Methods

Industrial production methods would involve optimizing these steps for scalability. This might include the use of continuous flow reactors for better control of reaction conditions and yields, or employing green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones. This reaction is critical for modifying the compound’s electronic properties and biological activity.

| Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂, 30%) in acetic acid | Sulfoxide (mono-oxidation) | 65–75 | |

| H₂O₂ with catalytic FeCl₃, reflux | Sulfone (di-oxidation) | 50–60 |

Mechanism : The reaction proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate, which can further oxidize to a sulfone under stronger conditions.

Hydrolysis of the Acetamide Group

The acetamide group can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives.

Key Insight : Hydrolysis enhances water solubility, which is advantageous for biological assays.

Alkylation at the Thioether Sulfur

The sulfur atom in the thioether can act as a nucleophile, enabling alkylation reactions.

| Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide (CH₃I), K₂CO₃, DMF, 50°C | S-Methyl derivative | 60–70 | |

| Ethyl bromoacetate, NaH, THF | Thioester derivative | 55–65 |

Application : Alkylation modifies lipophilicity, influencing membrane permeability in pharmacological contexts.

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes electrophilic substitution, such as nitration or halogenation.

| Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 4-Nitroimidazole derivative | 40–50 | |

| Br₂ in CCl₄, FeBr₃ catalyst | 5-Bromoimidazole derivative | 45–55 |

Note : Substitutions at the 4- or 5-positions of the imidazole ring are sterically and electronically favored.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine on the 4-fluorophenyl group facilitates NAS reactions.

| Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| Piperidine, DMSO, 100°C | 4-Piperidinophenyl derivative | 30–40 | |

| Sodium methoxide, methanol | Methoxy-substituted phenyl derivative | 50–60 |

Significance : NAS expands structural diversity for structure-activity relationship (SAR) studies.

Reduction of the Acetamide Group

The acetamide can be reduced to form amine derivatives.

| Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux | 2-((1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethylamine | 70–75 |

Key Research Findings

-

Enzyme Inhibition : Analogous imidazole-thioacetamides exhibit α-glucosidase inhibition (IC₅₀: 8.2–12.4 µM) and tyrosinase inhibition (IC₅₀: 10.7–15.9 µM), suggesting potential antidiabetic or depigmentation applications .

-

Anticancer Activity : Derivatives with sulfone groups show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 4.3 µM) compared to parent compounds (IC₅₀: 18.7 µM) .

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has diverse applications:

Chemistry: : As a model compound for studying reaction mechanisms and the effects of different substituents on the imidazole ring.

Biology: : Potential as a bioactive molecule for studying interactions with biological targets.

Medicine: : Investigation of its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Industry: : Use in the synthesis of more complex organic compounds, possibly in agrochemicals or materials science.

Mechanism of Action

The compound's mechanism of action would depend on its application. Generally:

Molecular Targets: : Likely interacts with proteins or enzymes, given the imidazole ring's known ability to coordinate with metal ions and participate in hydrogen bonding.

Pathways Involved: : Could involve inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the imidazole core, aromatic rings, and acetamide groups, leading to variations in physicochemical properties and bioactivity.

Table 1: Structural Comparison of Analogs

Physicochemical Properties

Spectral Data and Structural Confirmation

- 1H NMR () : Compound 14 shows distinct aromatic proton shifts (δ 7.69–7.15 ppm) and methyl group resonance (δ 2.49 ppm) . Similar patterns would be expected for the target compound’s fluorophenyl and p-tolyl protons.

- IR Spectroscopy () : Absence of C=O bands in triazole derivatives confirms tautomeric shifts, a consideration for analogs with heterocyclic cores .

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a thioacetamide derivative characterized by its unique structural features, including an imidazole ring, a fluorophenyl group, and a tolyl group. Its molecular formula is with a molecular weight of approximately 422.48 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Structural Characteristics

The presence of the thioether linkage enhances the compound's chemical reactivity and binding properties, which are crucial for its biological activity. The fluorophenyl and toluidine moieties suggest improved lipophilicity, potentially leading to better interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit notable biological activities, particularly in anticancer contexts. Preliminary studies suggest that this compound may inhibit specific enzymes or modulate biological pathways, making it a candidate for further pharmacological evaluation.

Anticancer Properties

The compound's structural characteristics suggest potential as an anticancer agent. For instance, derivatives of phenylacetamide have shown significant cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7). In studies involving related compounds, certain derivatives exhibited IC50 values indicating their potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | PC3 | 52 |

| 2c | PC3 | 80 |

| Imatinib | PC3 | 40 |

| 2c | MCF-7 | 100 |

| Imatinib | MCF-7 | 98 |

These findings highlight the potential of This compound as a promising candidate for further development in cancer therapeutics .

The mechanism of action for this compound likely involves its interaction with specific molecular targets through hydrogen bonding and pi-stacking interactions. In silico studies have indicated that the compound can fit well into enzyme active sites, suggesting its potential as an inhibitor. The imidazole core is known for its ability to interact with various biological targets, including enzymes and receptors .

Case Studies and Research Findings

Research has revealed various aspects of the biological activity of related compounds:

- Cytotoxicity Studies : Compounds similar to This compound have been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.

- Enzyme Inhibition : Studies indicate that these compounds may inhibit specific enzymes involved in cancer cell proliferation, contributing to their anticancer effects .

- Structural Activity Relationship (SAR) : Research into SAR has identified key functional groups that enhance bioactivity, providing insights into how modifications to the structure can improve efficacy .

Q & A

Q. Q1. What are standard synthetic routes for preparing 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized?

Methodology :

- Core reaction : React 5-(4-fluorophenyl)-1-phenylimidazole-2-thiol with 2-chloro-N-phenylacetamide in the presence of K₂CO₃ under reflux in ethanol. Monitor via TLC and recrystallize from ethanol for purification .

- Optimization : Vary solvents (e.g., glacial acetic acid for higher polarity) or catalysts (e.g., Zeolite Y-H or pyridine for improved yields in heterocyclic systems). Adjust reflux duration (2–7 hours) based on intermediate stability .

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodology :

- Basic : Use IR to identify thioether (C-S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups. Confirm via ¹H/¹³C NMR: aromatic protons (δ 6.5–8.5 ppm), acetamide methylene (δ ~3.8–4.2 ppm) .

- Advanced : Employ X-ray crystallography (SHELXL/SIR97) for absolute configuration validation. Refinement against high-resolution data resolves torsional ambiguities in the imidazole-thioacetamide backbone .

Biological Activity Profiling

Q. Q3. How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

Methodology :

- In vitro assays : Use fluorescence polarization (FP) or TR-FRET for kinase inhibition screening (e.g., p38α MAPK or JNK3). Reference structural analogs (e.g., pyridinylimidazoles) for activity benchmarking .

- Docking studies : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 4EY7 for JNK3). Prioritize interactions with hinge regions (e.g., hydrogen bonds to Met149) .

Handling Synthetic Challenges

Q. Q4. How can low yields during thioacetamide coupling be addressed?

Methodology :

- Catalyst screening : Replace K₂CO₃ with NaH in DMF for enhanced nucleophilicity of the thiol group .

- Solvent effects : Switch to PEG-400 under heterogeneous catalysis (Bleaching Earth Clay, pH 12.5) to improve solubility and reduce side reactions .

Advanced Computational Analysis

Q. Q5. What computational strategies predict metabolic stability or toxicity?

Methodology :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess CYP450 inhibition (focus on CYP3A4/2D6) and hERG binding.

- Metabolite identification : Run in silico metabolism simulations (GLORYx) to prioritize fluorophenyl oxidation or thioether cleavage pathways .

Data Contradiction Resolution

Q. Q6. How should researchers resolve discrepancies between computational docking and experimental bioactivity data?

Methodology :

- Conformational sampling : Apply molecular dynamics (GROMACS) to simulate ligand-protein flexibility over 100 ns. Compare binding modes with crystallographic data (e.g., PDB 3V3Z) .

- Experimental validation : Synthesize derivatives with modified substituents (e.g., p-tolyl to 4-methoxyphenyl) to test SAR hypotheses .

Purity Assessment

Q. Q7. What advanced chromatographic methods ensure batch-to-batch consistency?

Methodology :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O + 0.1% TFA). Monitor at λ = 254 nm; target purity ≥95% .

- LC-MS : Confirm molecular ion ([M+H]⁺) via ESI-MS and rule out azide byproducts (e.g., from NaN₃ reactions) .

Scaling for Preclinical Studies

Q. Q8. What considerations are critical for gram-scale synthesis?

Methodology :

- Process safety : Avoid exotherms during NaN₃ reactions by controlled addition (<5°C). Use flow chemistry for hazardous intermediates (e.g., azides) .

- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) to reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.